(S)-2-(Methylamino)-3-phenylpropanamide

Catalog No.
S14391295
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Methylamino)-3-phenylpropanamide

Product Name

(S)-2-(Methylamino)-3-phenylpropanamide

IUPAC Name

2-(methylamino)-3-phenylpropanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)

InChI Key

PYRTVXRJEYPGJX-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N

(S)-2-(Methylamino)-3-phenylpropanamide, also known as (S)-N-methyl-2-amino-3-phenylpropanamide, is an organic compound characterized by its amide functional group and a chiral center at the second carbon. Its molecular formula is C10H13N2OC_{10}H_{13}N_{2}O, and it has a molar mass of approximately 165.22 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of various bioactive molecules.

, including:

  • Substitution Reactions: The amide group can undergo nucleophilic substitution, where the nitrogen atom can react with electrophiles.
  • Hydrolysis: This reaction involves the breakdown of the amide bond in the presence of water, yielding the corresponding carboxylic acid and amine.

For example, hydrolysis can be represented as follows:

 S 2 Methylamino 3 phenylpropanamide+H2O3 phenylpropanoic acid+methylamine\text{ S 2 Methylamino 3 phenylpropanamide}+\text{H}_2\text{O}\rightarrow \text{3 phenylpropanoic acid}+\text{methylamine}
  • Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

(S)-2-(Methylamino)-3-phenylpropanamide exhibits significant biological activity, particularly as a precursor in the synthesis of various pharmaceuticals. Its structural similarity to neurotransmitters suggests potential interactions with biological receptors. Research indicates that derivatives of this compound may possess analgesic and anti-inflammatory properties, making it a subject of interest in medicinal chemistry.

The synthesis of (S)-2-(Methylamino)-3-phenylpropanamide can be achieved through several methods:

  • Direct Amidation: Reaction of (S)-2-amino-3-phenylpropanoic acid with methylamine under acidic conditions.
     S 2 amino 3 phenylpropanoic acid+methylamine S 2 Methylamino 3 phenylpropanamide\text{ S 2 amino 3 phenylpropanoic acid}+\text{methylamine}\rightarrow \text{ S 2 Methylamino 3 phenylpropanamide}
  • Reductive Amination: Starting from 3-phenylpropanal and methylamine in the presence of reducing agents such as sodium cyanoborohydride.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the reaction between appropriate substrates to yield the desired amide.

Interaction studies involving (S)-2-(Methylamino)-3-phenylpropanamide focus on its binding affinities with various receptors, particularly those related to neurotransmission. Research has indicated that this compound may interact with serotonin and norepinephrine transporters, suggesting a role in modulating mood and pain perception.

Several compounds share structural similarities with (S)-2-(Methylamino)-3-phenylpropanamide. Here are some notable examples:

Compound NameStructureUnique Features
(S)-N-methyl-1-(3-phenyloxazolidin-2-one)StructureContains an oxazolidine ring; used in antibiotic synthesis.
(S)-N-methyl-1-(4-fluorophenyl)ethanamineStructureFluorinated derivative; potential antidepressant effects.
(R)-2-Amino-3-methylpropanamideStructureMethyl group on the second carbon; different pharmacological profile.

Uniqueness

(S)-2-(Methylamino)-3-phenylpropanamide is unique due to its specific chiral configuration and its ability to act as a precursor for various biologically active compounds. Its interactions with neurotransmitter systems further distinguish it from similar compounds, highlighting its potential therapeutic applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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